molecular formula C19H32N4O2 B6707498 N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide

Cat. No.: B6707498
M. Wt: 348.5 g/mol
InChI Key: INPCZPUXOYBCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a cyclohexylmethyl group

Properties

IUPAC Name

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-22-14-16(11-21-22)18(25-2)19(24)20-12-17-9-6-10-23(17)13-15-7-4-3-5-8-15/h11,14-15,17-18H,3-10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPCZPUXOYBCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)NCC2CCCN2CC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazole intermediates. The key steps include:

    Formation of Pyrrolidine Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Pyrazole Intermediate: This involves the reaction of hydrazines with 1,3-diketones or β-keto esters.

    Coupling Reaction: The pyrrolidine and pyrazole intermediates are then coupled using a suitable linker, such as a methylene bridge, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrolidine or pyrazole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Pharmacological Research: It is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and are also studied for their biological activity.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone exhibit similar chemical properties and applications.

Uniqueness

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide is unique due to its specific combination of functional groups and rings, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.